CeMMEC13

描述

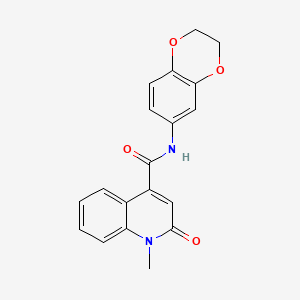

Structure

3D Structure

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKBPGZQDHACPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CeMMEC13 mechanism of action

An in-depth analysis of the publicly available scientific literature reveals that detailed information regarding the comprehensive mechanism of action of CeMMEC13 is currently limited. The primary characterization of CeMMEC13 is as a selective inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1). This document synthesizes the available data to provide a concise technical overview for researchers, scientists, and drug development professionals.

Core Mechanism of Action

CeMMEC13 is an isoquinolinone compound that demonstrates high selectivity as an inhibitor of the second bromodomain (BD2) of TAF1.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues, playing a crucial role in the regulation of gene transcription. By selectively targeting the TAF1-BD2, CeMMEC13 is presumed to interfere with the transcriptional machinery, although the precise downstream consequences of this inhibition have not been extensively detailed in the available literature.

The selectivity of CeMMEC13 is a key feature, as it has been shown to not bind to the bromodomains of other key proteins such as BRD4, BRD9, or CREBBP, suggesting a specific mode of action and potentially a more favorable side-effect profile compared to non-selective bromodomain inhibitors.[1]

Synergy with other Bromodomain Inhibitors

A significant aspect of CeMMEC13's activity is its synergistic effect with the well-characterized BET bromodomain inhibitor, (+)-JQ1. This synergy has been observed to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells, indicating a potential therapeutic application in oncology through combination therapy.[1] The complementary action of inhibiting both TAF1-BD2 and BET bromodomains (targeted by (+)-JQ1) appears to be more effective in suppressing cancer cell growth than targeting either protein individually.

Quantitative Data

The available quantitative data for CeMMEC13's inhibitory activity is summarized in the table below.

| Target | IC50 | Notes |

| TAF1 (second bromodomain) | 2.1 µM | Does not bind to bromodomains of BRD4, BRD9, or CREBBP. |

Signaling Pathway and Experimental Workflow

Due to the limited public information, a detailed signaling pathway downstream of TAF1-BD2 inhibition by CeMMEC13 cannot be constructed. However, a logical diagram illustrating the direct mechanism and synergistic interaction is presented below.

Experimental Protocols

Detailed experimental protocols for the assays used to characterize CeMMEC13 are not publicly available. However, based on standard biochemical and cell-based assays, the methodologies likely included:

-

In vitro Binding Assays: Techniques such as AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or Isothermal Titration Calorimetry (ITC) would typically be used to determine the binding affinity and selectivity of CeMMEC13 to a panel of bromodomain-containing proteins. The reported IC50 value was likely generated using one of these methods.

-

Cell Proliferation Assays: To assess the anti-proliferative effects of CeMMEC13, both as a single agent and in combination with (+)-JQ1, standard cell viability assays such as MTT, CellTiter-Glo, or direct cell counting would be employed on cell lines like THP-1 and H23. The synergistic effects would be quantified using mathematical models like the Chou-Talalay method to calculate a combination index.

A generalized workflow for evaluating such a compound is depicted below.

References

CeMMEC13 TAF1 bromodomain 2 inhibitor

An In-depth Technical Guide to CeMMEC13: A Selective TAF1 Bromodomain 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription Initiation Factor TFIID Subunit 1 (TAF1) is a cornerstone of eukaryotic gene transcription, serving as the largest subunit of the general transcription factor TFIID.[1] This multi-domain protein is essential for the assembly of the pre-initiation complex at gene promoters, thereby facilitating the initiation of transcription by RNA Polymerase II.[2] TAF1 possesses several enzymatic activities, including kinase and histone acetyltransferase (HAT) functions.[3] Crucially, it contains two tandem bromodomains, BD1 and BD2, which are epigenetic reader domains that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] This interaction is a key mechanism for tethering the transcriptional machinery to active chromatin regions. The second bromodomain of TAF1 (TAF1(2)) has emerged as a potential therapeutic target in oncology due to its role in the expression of genes critical for cancer cell proliferation.[6][7]

CeMMEC13 is an isoquinolinone-based small molecule identified as a selective inhibitor of the second bromodomain of TAF1.[8] Its ability to specifically target TAF1(2) makes it a valuable chemical probe for elucidating the biological functions of this specific bromodomain and a potential starting point for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of CeMMEC13, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Quantitative Data for CeMMEC13

The following table summarizes the reported biochemical activity and selectivity of CeMMEC13. The data highlights its potency for TAF1(2) and selectivity against other bromodomain-containing proteins.

| Target | Assay Type | IC50 (µM) | Reference |

| TAF1 (Bromodomain 2) | Biochemical Inhibition | 2.1 | [ProbeChem] |

| BRD4 (Bromodomain 1) | Biochemical Inhibition | >10 | [ProbeChem] |

| BRD9 | Biochemical Inhibition | >10 | [ProbeChem] |

| CREBBP | Biochemical Inhibition | >10 | [ProbeChem] |

| EP300 | Biochemical Inhibition | >10 | [ProbeChem] |

TAF1 Signaling and Mechanism of Action of CeMMEC13

TAF1 is a critical scaffold within the TFIID complex. TFIID initiates transcription by recognizing and binding to the core promoter of genes. The tandem bromodomains of TAF1 facilitate the interaction of TFIID with chromatin by binding to acetylated histone tails, a hallmark of active transcription. This binding helps to stabilize the pre-initiation complex and recruit RNA Polymerase II, leading to gene expression.

CeMMEC13 exerts its effect by competitively binding to the acetyl-lysine binding pocket of TAF1's second bromodomain. This inhibition is hypothesized to prevent the anchoring of TFIID to acetylated chromatin, thereby disrupting the assembly of the transcription machinery at specific gene loci. This can lead to the downregulation of genes essential for cell cycle progression and survival, particularly in cancer cells that are dependent on TAF1-mediated transcription.

Caption: TAF1-mediated transcription and the inhibitory action of CeMMEC13.

Experimental Protocols

This section provides detailed methodologies for the biochemical and cellular characterization of TAF1 bromodomain 2 inhibitors like CeMMEC13.

TAF1(2) Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding of an inhibitor to the TAF1(2) bromodomain.

-

Principle: The assay is based on the displacement of a biotinylated, acetylated histone peptide from a GST-tagged TAF1(2) protein. Binding is detected using a Europium (Eu3+)-conjugated anti-GST antibody (donor) and streptavidin-conjugated XL665 (acceptor). When the peptide is bound to TAF1(2), the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor will displace the peptide, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant GST-tagged TAF1(2) protein

-

Biotinylated acetylated histone H4 peptide (e.g., Biotin-SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRK-OH)

-

Eu3+-conjugated anti-GST antibody

-

Streptavidin-XL665

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

CeMMEC13 and other test compounds

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare a serial dilution of CeMMEC13 in DMSO, then dilute in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted compounds to the wells of a 384-well plate.

-

Prepare a master mix containing GST-TAF1(2) and the biotinylated peptide in Assay Buffer.

-

Add 5 µL of the TAF1(2)/peptide mix to each well.

-

Prepare a detection mix containing the Eu3+-anti-GST antibody and Streptavidin-XL665 in Assay Buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths following excitation at an appropriate wavelength (e.g., 320 nm).

-

Calculate the TR-FRET ratio (Acceptor/Donor) and plot the ratio against the inhibitor concentration to determine the IC50 value.

-

Cellular Target Engagement (NanoBRET™ Assay)

This assay confirms that the inhibitor can bind to TAF1(2) within a live cell context.

-

Principle: The assay measures the displacement of a NanoLuc®-TAF1(2) fusion protein from a HaloTag®-Histone H4 fusion protein. In untreated cells, the proximity of the two fusion proteins results in a high Bioluminescence Resonance Energy Transfer (BRET) signal. An inhibitor that enters the cell and binds to TAF1(2) will disrupt this interaction, leading to a decrease in the BRET signal.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding NanoLuc®-TAF1(2) and HaloTag®-Histone H4

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

CeMMEC13 and other test compounds

-

White, 96- or 384-well cell culture plates

-

Luminometer capable of measuring BRET signals

-

-

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-TAF1(2) and HaloTag®-Histone H4 plasmids.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM™.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

-

Dispense the cells into the wells of a white microplate.

-

Add serially diluted CeMMEC13 to the wells and incubate for 2 hours at 37°C.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

-

Read the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals on a BRET-capable plate reader.

-

Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50.

-

Cell Viability Assay

This assay assesses the effect of the inhibitor on cell proliferation and cytotoxicity.

-

Principle: A metabolic assay such as the MTT or CellTiter-Glo® assay is used to measure the number of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product. In the CellTiter-Glo® assay, the amount of ATP, which correlates with the number of viable cells, is measured via a luciferase reaction.

-

Materials:

-

Cancer cell lines of interest (e.g., THP-1, H23)

-

Complete cell culture medium

-

CeMMEC13 and other test compounds

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization buffer (for MTT)

-

96-well clear or opaque-walled cell culture plates

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CeMMEC13 for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and read the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow

The characterization of a TAF1 bromodomain inhibitor typically follows a structured workflow, progressing from biochemical validation to cellular and functional assays.

Caption: A typical experimental workflow for characterizing a TAF1 inhibitor.

Conclusion

CeMMEC13 is a valuable tool for the chemical biology community, offering selective inhibition of the TAF1 bromodomain 2. The data and protocols presented in this guide provide a framework for its further investigation and for the development of the next generation of TAF1-targeted therapeutics. Future studies should aim to expand the selectivity profile of CeMMEC13, elucidate its precise downstream effects on gene expression, and explore its therapeutic potential in relevant disease models, both as a single agent and in combination with other anti-cancer drugs.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. Activation of a DNA Damage Checkpoint Response in a TAF1-Defective Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CeMMEC13: A Selective TAF1 Bromodomain Inhibitor for Cancer Research

A deep dive into the identification, chemical synthesis, and biological characterization of a potent and selective inhibitor of the second bromodomain of TAF1, and its synergistic effects with BET inhibitors in MYC-driven cancers.

Introduction

In the landscape of epigenetic drug discovery, the bromodomain-containing proteins have emerged as critical targets for therapeutic intervention, particularly in oncology. These proteins act as "readers" of histone acetylation marks, playing a pivotal role in the regulation of gene transcription. While the Bromodomain and Extra-Terminal (BET) family of proteins, especially BRD4, have been the subject of intense investigation leading to the development of numerous inhibitors, recent research has expanded the focus to other bromodomain-containing proteins. One such protein of significant interest is the TATA-box binding protein-associated factor 1 (TAF1), a core component of the TFIID transcription initiation complex. TAF1 contains two bromodomains, and their role in transcriptional regulation is an active area of research. This technical guide details the discovery, synthesis, and biological evaluation of CeMMEC13, a selective small-molecule inhibitor of the second bromodomain of TAF1 (TAF1(2)).

The discovery of CeMMEC13 stemmed from a high-throughput chemical screen designed to identify compounds that could modulate BRD4-dependent heterochromatization.[1] This screen unexpectedly yielded a potent inhibitor of the TAF1 bromodomain, revealing a previously unappreciated cross-talk between BRD4 and TAF1 in the regulation of gene expression, particularly in the context of MYC-driven cancers.[1] CeMMEC13 has since become a valuable chemical probe for elucidating the biological functions of the TAF1 bromodomain and for exploring its therapeutic potential.

Discovery of CeMMEC13

CeMMEC13 was identified through a sophisticated phenotypic screen utilizing a reporter system in human cells designed to detect alterations in BRD4-dependent chromatin states.[1] The primary goal of the screen was to find novel modulators of BRD4 activity. While the screen successfully identified known and new BRD4 inhibitors, it also uncovered compounds that mimicked BRD4 inhibition without directly targeting it.[1] One of these compounds, CeMMEC13, an isoquinolinone, was found to be a potent and selective inhibitor of the second bromodomain of TAF1.[1]

Experimental Workflow for Discovery

The discovery process involved a multi-step workflow, beginning with the high-throughput screen and culminating in the validation of CeMMEC13 as a selective TAF1(2) inhibitor.

Synthesis of CeMMEC13

CeMMEC13 is an isoquinolinone derivative. The synthesis of CeMMEC13 is a multi-step process that can be accomplished through established organic chemistry reactions. The detailed protocol for the synthesis of CeMMEC13 is provided below, based on the procedures outlined in the supplementary information of the discovery publication.

Experimental Protocol: Synthesis of CeMMEC13

Step 1: Synthesis of Intermediate 1 (N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide)

-

To a solution of 2,3-dihydrobenzo[b][1][2]dioxin-6-amine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide.

Step 2: Synthesis of Intermediate 2 (2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid)

-

Synthesize this intermediate according to known literature procedures for isoquinoline synthesis.

Step 3: Synthesis of CeMMEC13 (N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide)

-

To a solution of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)amine (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield CeMMEC13.

Biological Activity and Mechanism of Action

CeMMEC13 exhibits potent and selective inhibitory activity against the second bromodomain of TAF1. This selectivity is a key feature, as it allows for the specific interrogation of TAF1(2) function without confounding effects from the inhibition of other bromodomains, particularly the highly studied BET family.

Quantitative Data on CeMMEC13 Activity

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2.1 µM | TAF1(2) | TR-FRET | [1] |

| IC50 | > 50 µM | BRD4(1) | TR-FRET | [1] |

| IC50 | > 50 µM | BRD9 | TR-FRET | [1] |

| IC50 | > 50 µM | CREBBP | TR-FRET | [1] |

Experimental Protocol: TR-FRET Assay for TAF1(2) Inhibition

-

Prepare a reaction mixture containing recombinant GST-tagged TAF1(2) protein, a biotinylated histone H4 acetylated lysine peptide, and the test compound (CeMMEC13) in assay buffer.

-

Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

-

Add a Europium cryptate-labeled anti-GST antibody and a Streptavidin-XL665 conjugate.

-

Incubate in the dark to allow for the proximity-based FRET signal to develop.

-

Measure the time-resolved fluorescence at 665 nm and 620 nm using a suitable plate reader.

-

Calculate the ratio of the two emission signals and plot the dose-response curve to determine the IC50 value.

TAF1 Signaling Pathway and the Role of CeMMEC13

TAF1 is a crucial component of the TFIID complex, which is essential for the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are thought to anchor the TFIID complex to acetylated histones at promoter and enhancer regions, thereby facilitating the assembly of the pre-initiation complex and subsequent gene transcription. By inhibiting the TAF1(2) bromodomain, CeMMEC13 disrupts this interaction, leading to the downregulation of a specific set of genes.

Synergistic Activity with BET Inhibitors

A key finding from the initial study was the synergistic effect of CeMMEC13 with BET inhibitors, such as JQ1, in suppressing the proliferation of cancer cells, particularly those driven by the MYC oncogene.[1] This observation suggests that TAF1 and BRD4 cooperate in regulating the expression of a common set of genes critical for cancer cell survival.

Proposed Mechanism of Synergy

The synergy between TAF1 and BRD4 inhibitors is thought to arise from their complementary roles in regulating the transcriptional machinery at super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes like MYC. BRD4 is known to be a critical factor at super-enhancers, and its inhibition leads to a significant downregulation of MYC expression. TAF1, through its bromodomains, also localizes to these regions and contributes to their activity. By simultaneously inhibiting both TAF1 and BRD4, the transcriptional output from these super-enhancers is more effectively suppressed, leading to a potent anti-proliferative effect.

Conclusion

CeMMEC13 is a valuable chemical tool for the study of TAF1 biology. Its discovery has not only provided a means to selectively probe the function of the TAF1(2) bromodomain but has also unveiled a critical interplay between TAF1 and BRD4 in the regulation of oncogenic transcription. The synergistic anti-proliferative effects observed with the combination of CeMMEC13 and BET inhibitors highlight a promising therapeutic strategy for MYC-driven cancers. Further research into the development of more potent and drug-like TAF1 inhibitors, inspired by the discovery of CeMMEC13, holds significant potential for the future of epigenetic cancer therapy.

References

Methodological & Application

Application Notes and Protocols for CeMMEC13 Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following application notes provide a comprehensive guide for the treatment of cancer cell lines with CeMMEC13, a selective inhibitor of the second bromodomain of TAF1. Initial searches indicate a potential ambiguity in the term "CeMMEC13 cell culture." It is crucial to clarify that CeMMEC13 is a chemical compound , an isoquinolinone, and not a cell line. The intended cell line for treatment is likely the CEM cell line , a human T-lymphoblastoid line derived from a patient with acute lymphoblastic leukemia, or one of its derivatives like CEM/C1 or CEM cl13. This document will, therefore, focus on the application of the CeMMEC13 compound to cancer cell lines, with a specific emphasis on protocols adaptable to suspension cell lines like CCRF-CEM.

CeMMEC13 selectively inhibits the second bromodomain of TAF1 with an IC50 of 2.1 µM.[1][2][3] This inhibitory action makes it a compound of interest for cancer research, particularly in understanding the role of TAF1 in tumorigenesis and as a potential therapeutic agent. It has been shown to synergize with other compounds, such as (+)-JQ1, to inhibit the proliferation of cell lines like THP-1 and H23 lung adenocarcinoma.[2][4]

These protocols and notes are intended to provide a foundational methodology for researchers investigating the effects of CeMMEC13. All quantitative data from cited experiments are summarized for easy reference.

Data Presentation

Table 1: In Vitro Efficacy of CeMMEC13

| Compound | Target | IC50 | Cell Lines Tested | Observed Effect | Reference |

| CeMMEC13 | TAF1 Bromodomain 2 | 2.1 µM | Cell-free assay | Selective inhibition | [1][2][3] |

| CeMMEC13 & (+)-JQ1 | - | - | THP-1, H23 | Synergistic inhibition of proliferation | [2][4] |

Table 2: Properties of CCRF-CEM Cell Line

| Property | Description | Reference |

| Cell Type | T lymphoblastoid | [5] |

| Origin | Peripheral blood, 4-year-old female with acute lymphoblastic leukemia | [5] |

| Growth Properties | Suspension | [5] |

| Doubling Time | Approximately 23-30 hours | [6] |

| Culture Medium | RPMI 1640 + 2mM L-Glutamine + 10% Fetal Bovine Serum | |

| Subculture | Maintain cultures between 1 x 10^5 and 2 x 10^6 viable cells/mL |

Experimental Protocols

Protocol 1: General Cell Culture for Suspension Cancer Cell Lines (e.g., CCRF-CEM)

This protocol outlines the standard procedure for maintaining and passaging suspension cancer cell lines.

Materials:

-

CCRF-CEM cells (or other suitable suspension cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

L-Glutamine

-

Penicillin-Streptomycin solution (optional)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Serological pipettes

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO2)

Procedure:

-

Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 2 mM L-Glutamine. Penicillin-Streptomycin can be added to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin. Warm the medium to 37°C before use.

-

Cell Thawing (if starting from a frozen stock):

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

-

Transfer to a culture flask at a density of 1-2 x 10^5 viable cells/mL.

-

-

Cell Maintenance and Passaging:

-

Maintain cell cultures in a 37°C incubator with 5% CO2.

-

Monitor cell density and viability daily using a microscope and Trypan Blue exclusion assay.

-

Maintain the cell concentration between 1 x 10^5 and 2 x 10^6 viable cells/mL.

-

To passage, determine the cell density and calculate the volume of cell suspension needed to seed a new flask at the desired starting density (e.g., 2 x 10^5 cells/mL).

-

Transfer the calculated volume of cells to a new flask containing fresh, pre-warmed complete growth medium.

-

Renew the medium every 2 to 3 days.

-

Protocol 2: CeMMEC13 Treatment and Viability Assay

This protocol describes how to treat a suspension cancer cell line with CeMMEC13 and assess its effect on cell viability using a standard MTT or similar colorimetric assay.

Materials:

-

Suspension cancer cells in logarithmic growth phase

-

Complete growth medium

-

CeMMEC13 compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

CeMMEC13 Stock Solution Preparation:

-

Prepare a stock solution of CeMMEC13 in DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Determine the cell density of a healthy, logarithmically growing cell culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete growth medium). Include wells for untreated controls and vehicle (DMSO) controls.

-

Incubate the plate for 24 hours to allow cells to acclimate.

-

-

CeMMEC13 Treatment:

-

Prepare serial dilutions of CeMMEC13 in complete growth medium from the stock solution. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.

-

Add 100 µL of the diluted CeMMEC13 solutions to the corresponding wells. For vehicle control wells, add medium containing the same final concentration of DMSO as the highest CeMMEC13 concentration.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the CeMMEC13 concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of TAF1 by CeMMEC13 leading to disruption of gene transcription.

Experimental Workflow Diagram

Caption: Workflow for assessing the cytotoxicity of CeMMEC13 on cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CeMMEC13 - Biochemicals - CAT N°: 20224 [bertin-bioreagent.com]

- 3. CeMMEC13 | Carboxypeptidase | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. interpriseusa.com [interpriseusa.com]

- 5. CCRF-CEM. Culture Collections [culturecollections.org.uk]

- 6. Cellosaurus cell line CCRF-CEM (CVCL_0207) [cellosaurus.org]

Application Notes and Protocols for CeMMEC13 Treatment in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CeMMEC13, a selective inhibitor of the second bromodomain of TAF1, in cancer cell line research. The following sections detail experimental procedures for assessing cell viability, apoptosis, and cell cycle distribution following CeMMEC13 treatment, both as a single agent and in combination with the BET bromodomain inhibitor JQ1.

Overview

CeMMEC13 is a chemical probe that targets the TAF1 bromodomain, a component of the TFIID transcription factor complex. Inhibition of the TAF1 bromodomain has been shown to have anti-proliferative effects in cancer cells and can synergize with other epigenetic inhibitors, such as BET bromodomain inhibitors, to block cancer cell growth. These protocols are based on the findings that demonstrate the synergistic effects of TAF1 and BET inhibition in cancer cell lines like the acute myeloid leukemia cell line THP-1 and the lung adenocarcinoma cell line H23.

Data Presentation: Quantitative Summary of CeMMEC13 Treatment

The following table summarizes the effective concentrations and treatment durations of CeMMEC13 for inducing anti-proliferative effects in various cancer cell lines.

| Cell Line | Treatment | Concentration Range | Treatment Duration | Observed Effect |

| THP-1 (Acute Myeloid Leukemia) | CeMMEC13 | 1 - 10 µM | 72 hours | Inhibition of cell proliferation |

| THP-1 (Acute Myeloid Leukemia) | CeMMEC13 + JQ1 | CeMMEC13: 1 - 5 µM; JQ1: 100 - 500 nM | 72 hours | Synergistic inhibition of cell proliferation |

| H23 (Lung Adenocarcinoma) | CeMMEC13 | 1 - 10 µM | 72 hours | Inhibition of cell proliferation |

| H23 (Lung Adenocarcinoma) | CeMMEC13 + JQ1 | CeMMEC13: 1 - 5 µM; JQ1: 100 - 500 nM | 72 hours | Synergistic inhibition of cell proliferation |

| K562 (Chronic Myeloid Leukemia) | TAF1 knockdown | Not Applicable | Not Applicable | Anti-proliferative effects |

| H322 (Lung Cancer) | TAF1 knockdown | Not Applicable | Not Applicable | Anti-proliferative effects |

| Acute Myeloid Leukemia (AML) cell lines | TAF1 PROTAC degraders | As low as 1 nmol/L | 48 to 96 hours | Induction of apoptosis |

| Triple-Negative Breast Cancer (TNBC) | BAY-299 (TAF1 inhibitor) | Not Specified | Not Specified | Activation of interferon responses and cell growth suppression |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of CeMMEC13 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., THP-1, H23)

-

Complete cell culture medium

-

CeMMEC13

-

JQ1 (for combination studies)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of CeMMEC13 (and JQ1 for combination studies) in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by CeMMEC13 treatment using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

CeMMEC13

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of CeMMEC13 for the indicated duration (e.g., 48 or 72 hours). Include a vehicle control.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of CeMMEC13 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

CeMMEC13

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of CeMMEC13 for the specified duration (e.g., 24 or 48 hours).

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Proposed signaling pathway of CeMMEC13 action.

Caption: General experimental workflow for CeMMEC13 treatment.

Application Notes and Protocols for Western Blot Analysis Following CeMMEC13 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CeMMEC13 is a selective inhibitor of the second bromodomain (BD2) of the TATA-Box Binding Protein Associated Factor 1 (TAF1). TAF1 is the largest subunit of the transcription factor IID (TFIID), a critical component of the RNA polymerase II pre-initiation complex. By binding to acetylated histones, the bromodomains of TAF1 play a pivotal role in the initiation of transcription for a subset of genes. TAF1 has been implicated in the regulation of cell cycle progression, particularly the G1/S transition, and in the modulation of tumor suppressor pathways, including those involving p53 and the retinoblastoma protein (Rb).

Inhibition of the TAF1 bromodomain by CeMMEC13 is expected to alter the transcriptional landscape of treated cells, leading to changes in the expression of proteins that govern cell proliferation and survival. These application notes provide a detailed protocol for utilizing Western blotting to investigate the downstream effects of CeMMEC13 on key cell cycle and apoptosis-related proteins.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the impact of CeMMEC13 on key signaling proteins in a cancer cell line. The data is presented as a fold change in protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin).

| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Predicted Outcome |

| Cell Cycle Regulation | |||

| Cyclin D1 | Vehicle | 1.00 ± 0.12 | - |

| CeMMEC13 (1 µM) | 0.45 ± 0.08 | Decrease | |

| CeMMEC13 (5 µM) | 0.21 ± 0.05 | Decrease | |

| CDK4 | Vehicle | 1.00 ± 0.15 | - |

| CeMMEC13 (1 µM) | 0.95 ± 0.11 | No significant change | |

| CeMMEC13 (5 µM) | 0.91 ± 0.13 | No significant change | |

| p21WAF1/CIP1 | Vehicle | 1.00 ± 0.20 | - |

| CeMMEC13 (1 µM) | 2.15 ± 0.35 | Increase | |

| CeMMEC13 (5 µM) | 3.80 ± 0.55 | Increase | |

| Phospho-Rb (Ser807/811) | Vehicle | 1.00 ± 0.18 | - |

| CeMMEC13 (1 µM) | 0.62 ± 0.10 | Decrease | |

| CeMMEC13 (5 µM) | 0.35 ± 0.07 | Decrease | |

| Total Rb | Vehicle | 1.00 ± 0.13 | - |

| CeMMEC13 (1 µM) | 0.98 ± 0.10 | No significant change | |

| CeMMEC13 (5 µM) | 1.05 ± 0.12 | No significant change | |

| Apoptosis Markers | |||

| p53 | Vehicle | 1.00 ± 0.25 | - |

| CeMMEC13 (1 µM) | 1.85 ± 0.30 | Increase | |

| CeMMEC13 (5 µM) | 2.75 ± 0.45 | Increase | |

| Cleaved PARP | Vehicle | 1.00 ± 0.15 | - |

| CeMMEC13 (1 µM) | 2.50 ± 0.40 | Increase | |

| CeMMEC13 (5 µM) | 4.20 ± 0.60 | Increase | |

| Cleaved Caspase-3 | Vehicle | 1.00 ± 0.11 | - |

| CeMMEC13 (1 µM) | 2.10 ± 0.25 | Increase | |

| CeMMEC13 (5 µM) | 3.90 ± 0.50 | Increase |

Experimental Protocols

Cell Culture and CeMMEC13 Treatment

-

Cell Seeding: Plate the cancer cell line of interest (e.g., THP-1, H23) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

CeMMEC13 Treatment: Prepare stock solutions of CeMMEC13 in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM and 5 µM). As a control, prepare a vehicle-only medium containing the same final concentration of DMSO.

-

Incubation: Remove the old medium from the cells and replace it with the CeMMEC13-containing or vehicle control medium. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protein Extraction

-

Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Cell Scraping and Collection: Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blotting

-

Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder in one of the wells. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (see table below for suggestions) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

| Primary Antibody | Recommended Dilution | Supplier (Example) |

| Rabbit anti-Cyclin D1 | 1:1000 | Cell Signaling Technology |

| Mouse anti-CDK4 | 1:1000 | Santa Cruz Biotechnology |

| Rabbit anti-p21 Waf1/Cip1 | 1:1000 | Cell Signaling Technology |

| Rabbit anti-phospho-Rb (Ser807/811) | 1:1000 | Cell Signaling Technology |

| Mouse anti-Rb | 1:1000 | BD Biosciences |

| Mouse anti-p53 | 1:1000 | Santa Cruz Biotechnology |

| Rabbit anti-Cleaved PARP (Asp214) | 1:1000 | Cell Signaling Technology |

| Rabbit anti-Cleaved Caspase-3 (Asp175) | 1:1000 | Cell Signaling Technology |

| Mouse anti-β-actin | 1:5000 | Sigma-Aldrich |

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathways affected by CeMMEC13.

Experimental Workflow Diagram

Caption: Western blot experimental workflow.

Application Notes and Protocols for CeMMEC13 and JQ1 Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combination therapy of CeMMEC13, a GSPT1 degrader, and JQ1, a BET bromodomain inhibitor. This combination holds significant promise in cancer therapy, particularly in hematological malignancies like Acute Myeloid Leukemia (AML), by synergistically targeting key oncogenic pathways.

Introduction

CeMMEC13 is a chemical degrader that selectively targets the G1 to S phase transition protein 1 (GSPT1) for proteasomal degradation. GSPT1 is a crucial component of the translation termination complex, and its degradation leads to the activation of the integrated stress response and subsequent apoptosis in cancer cells. JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that play a critical role in the transcription of key oncogenes, including MYC.

The rationale for combining CeMMEC13 and JQ1 is rooted in the convergent and complementary anti-cancer activities of GSPT1 degradation and BET inhibition. Preclinical studies have highlighted the development of dual GSPT1 and BRD4 degraders, underscoring the synergistic potential of targeting these two pathways simultaneously. A positive co-regulatory feedback loop between MYC and GSPT1 has been identified, where MYC promotes GSPT1 transcription, and GSPT1, in turn, facilitates MYC translation. By combining a GSPT1 degrader (CeMMEC13) with a BET inhibitor (JQ1), this oncogenic loop can be effectively disrupted from both ends, leading to a potent synergistic anti-tumor effect.

Data Presentation

The following tables summarize representative quantitative data from in vitro experiments on the combination of a GSPT1 degrader (analogous to CeMMEC13) and a BET inhibitor (JQ1) in AML cell lines.

Table 1: Cell Viability (IC50) in AML Cell Lines (72h Treatment)

| Cell Line | Compound | IC50 (nM) | Combination Index (CI)* |

| MOLM-13 | CeMMEC13 | 15 | - |

| JQ1 | 250 | - | |

| CeMMEC13 + JQ1 (1:16.7 ratio) | - | 0.45 | |

| MV4-11 | CeMMEC13 | 25 | - |

| JQ1 | 350 | - | |

| CeMMEC13 + JQ1 (1:14 ratio) | - | 0.52 | |

| OCI-AML3 | CeMMEC13 | 30 | - |

| JQ1 | 400 | - | |

| CeMMEC13 + JQ1 (1:13.3 ratio) | - | 0.60 |

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.

Table 2: Apoptosis Induction in MOLM-13 Cells (48h Treatment)

| Treatment | Concentration | % Apoptotic Cells (Annexin V+) |

| Control (DMSO) | - | 5.2 ± 1.1 |

| CeMMEC13 | 15 nM | 25.8 ± 3.5 |

| JQ1 | 250 nM | 18.4 ± 2.8 |

| CeMMEC13 + JQ1 | 15 nM + 250 nM | 65.7 ± 5.1 |

Table 3: Western Blot Analysis of Key Protein Levels in MOLM-13 Cells (24h Treatment)

| Treatment | GSPT1 | c-MYC | Cleaved PARP |

| Control (DMSO) | 100% | 100% | Baseline |

| CeMMEC13 (15 nM) | 15% | 85% | Increased |

| JQ1 (250 nM) | 95% | 30% | Increased |

| CeMMEC13 + JQ1 | 12% | 10% | Strongly Increased |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture

-

Cell Lines: MOLM-13, MV4-11, and OCI-AML3 (human AML cell lines).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Split suspension cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.

Protocol 2: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Drug Preparation: Prepare stock solutions of CeMMEC13 and JQ1 in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Add 100 µL of the drug dilutions to the respective wells. For combination treatments, add both drugs to the same wells. Include DMSO-treated wells as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate in 2 mL of culture medium.

-

Treatment: Treat the cells with CeMMEC13, JQ1, or the combination at the indicated concentrations for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Protocol 4: Western Blot Analysis

-

Cell Seeding and Treatment: Seed 2 x 10^6 cells in a 6-well plate and treat with CeMMEC13, JQ1, or the combination for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1, c-MYC, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Synergistic inhibition of the MYC-GSPT1 feedback loop.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of CeMMEC13 and JQ1.

Logical Relationship Diagram

Caption: Rationale for CeMMEC13 and JQ1 combination therapy.

Application Notes and Protocols for In Vivo Studies of CeMMEC13

For Researchers, Scientists, and Drug Development Professionals

Introduction

CeMMEC13 is a selective small molecule inhibitor of the second bromodomain of TAF1 (TAF1-BD2), with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1] Notably, it displays selectivity for TAF1-BD2 over the bromodomains of BRD4, BRD9, and CREBBP.[1] In vitro studies have demonstrated that CeMMEC13 acts synergistically with the BET bromodomain inhibitor (+)-JQ1 to suppress the proliferation of human acute monocytic leukemia (THP-1) and lung adenocarcinoma (H23) cell lines.[1] These findings suggest a potential therapeutic application for CeMMEC13, particularly in oncology, by targeting TAF1-driven transcriptional programs.

These application notes provide a comprehensive guide for researchers designing and executing preclinical in vivo studies to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of CeMMEC13 in relevant animal models.

Proposed Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of CeMMEC13. Based on its known in vitro activity, the following models are proposed:

-

Cell Line-Derived Xenograft (CDX) Models: Given the demonstrated anti-proliferative effects of CeMMEC13 in THP-1 and H23 cells, xenograft models using these cell lines are a logical starting point.[1] These models are well-established, relatively inexpensive, and allow for a straightforward assessment of tumor growth inhibition.

-

Patient-Derived Xenograft (PDX) Models: To enhance the clinical relevance of preclinical studies, PDX models derived from patients with hematological malignancies or lung adenocarcinoma are recommended. These models are known to more accurately reflect the heterogeneity and therapeutic response of human tumors.[2]

-

Genetically Engineered Mouse Models (GEMMs): For a more in-depth investigation of the role of TAF1 in tumorigenesis and as a therapeutic target, GEMMs with specific mutations or alterations in the TAF1 gene could be employed.[2]

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These protocols are intended as a starting point and should be optimized based on preliminary dose-finding studies and the specific characteristics of the chosen animal model.[3]

Protocol 1: Maximum Tolerated Dose (MTD) and Tolerability Study

Objective: To determine the maximum tolerated dose of CeMMEC13 and assess its overall tolerability in healthy mice.

Animal Model: Healthy C57BL/6 or BALB/c mice (6-8 weeks old, mixed-sex).

Methodology:

-

Acclimatization: Acclimatize animals for at least one week prior to the start of the study.

-

Grouping: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group and multiple CeMMEC13 dose groups.

-

Dose Escalation: Administer CeMMEC13 via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) in a dose-escalation manner. Start with a low dose and escalate in subsequent groups.[3]

-

Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and any signs of distress.

-

Data Collection: Record body weight twice weekly. At the end of the study (typically 14-21 days), collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, significant changes in hematological or biochemical parameters, or severe clinical signs).

Protocol 2: Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of CeMMEC13, alone and in combination with a BET bromodomain inhibitor, in a relevant CDX model.

Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) bearing THP-1 or H23 xenografts.

Methodology:

-

Tumor Implantation: Subcutaneously implant THP-1 or H23 cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly.

-

Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

-

Vehicle Control

-

CeMMEC13 alone

-

(+)-JQ1 alone

-

CeMMEC13 + (+)-JQ1

-

-

Treatment: Administer treatments according to a predetermined schedule based on the MTD study.

-

Efficacy Endpoints:

-

Primary: Tumor growth inhibition (TGI).

-

Secondary: Overall survival, body weight changes.

-

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring changes in the expression of TAF1-regulated genes via qPCR or RNA-seq).

Data Presentation

All quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Maximum Tolerated Dose (MTD) Study

| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Body Weight Change (%) | Key Clinical Observations | Hematology/Serum Chemistry Findings |

| Vehicle Control | - | IP | ± 5% | Normal | Within normal limits |

| CeMMEC13 Group 1 | X | IP | |||

| CeMMEC13 Group 2 | 2X | IP | |||

| CeMMEC13 Group 3 | 4X | IP |

Table 2: Summary of Efficacy Study in Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Overall Survival (Median Days) |

| Vehicle Control | - | |||

| CeMMEC13 | ||||

| (+)-JQ1 | ||||

| CeMMEC13 + (+)-JQ1 |

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for CeMMEC13.

Experimental Workflow

References

Troubleshooting & Optimization

Optimizing CeMMEC13 concentration for cytotoxicity

CeMMEC13 Technical Support Center

Disclaimer: CeMMEC13 is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting advice provided below are hypothetical and based on established methodologies for cytotoxic agent evaluation.

Welcome to the technical support center for CeMMEC13, a novel and potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CeMMEC13?

A1: CeMMEC13 is a small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is crucial for regulating the cell cycle, and its overactivation is a common feature in many cancers, leading to reduced apoptosis and increased cell proliferation.[4] By inhibiting this pathway, CeMMEC13 effectively promotes cancer cell death.

Q2: How should I reconstitute and store CeMMEC13?

A2: CeMMEC13 is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial contents in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect the stock solution from light.

Q3: What is the recommended solvent for in vitro studies?

A3: DMSO is the recommended solvent for reconstituting CeMMEC13. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes. Always include a vehicle control (medium with the same final concentration of DMSO as the treatment wells) in your experiments.[5]

Q4: Which cancer cell lines are most sensitive to CeMMEC13?

A4: Preclinical studies have shown that CeMMEC13 is particularly effective against cell lines with known mutations or amplifications in the PI3K/Akt/mTOR pathway.[3] Breast cancer (e.g., MCF-7) and non-small cell lung cancer (e.g., A549) cell lines have demonstrated significant sensitivity. However, the optimal concentration should be determined empirically for each cell line.

Data Presentation: Cytotoxicity of CeMMEC13

The following table summarizes the hypothetical cytotoxic activity of CeMMEC13 against common cancer cell lines after a 48-hour incubation period, as determined by the MTT assay.

| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 Value (µM) | Recommended Concentration Range (µM) |

| MCF-7 | Breast Adenocarcinoma | 8,000 | 48 | 5.2 | 0.5 - 25 |

| A549 | Lung Carcinoma | 5,000 | 48 | 8.7 | 1.0 - 50 |

| U-87 MG | Glioblastoma | 10,000 | 48 | 12.1 | 1.0 - 75 |

| PC-3 | Prostate Adenocarcinoma | 7,500 | 48 | 25.6 | 5.0 - 100 |

-

IC50: The concentration of CeMMEC13 that inhibits 50% of cell growth.

-

Seeding Density: Optimal cell numbers may vary based on cell size and growth rate.

-

Recommended Concentration Range: A suggested starting range for dose-response experiments. It is advisable to perform a broad-range dose-finding study first.[6][7]

Experimental Protocols

Protocol: Determining CeMMEC13 Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

CeMMEC13 stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

Appropriate cancer cell line and complete culture medium

-

MTT solution (5 mg/mL in sterile PBS), stored protected from light

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of CeMMEC13 in serum-free medium. A typical starting range might be from 0.1 µM to 100 µM.[6][10] Remember to prepare a vehicle control (medium + DMSO) and a blank control (medium only).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared CeMMEC13 dilutions or control solutions to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percent viability against the log of CeMMEC13 concentration to determine the IC50 value.

-

Mandatory Visualizations

Troubleshooting Guide

Q5: My replicate wells show high variability. What could be the cause?

A5: High variability between replicates is a common issue and can stem from several factors:

-

Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the suspension between pipetting to prevent cells from settling.[12]

-

Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, especially small volumes, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.

-

Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.[12]

-

Incomplete Formazan Solubilization: Ensure formazan crystals are fully dissolved before reading the plate. Increase shaking time or gently pipette the solution up and down in the well if needed.

Q6: My blank (media only) wells have high background absorbance. Why?

A6: High background can be caused by:

-

Contamination: Bacterial or fungal contamination in the medium or reagents can metabolize MTT, leading to a false positive signal.

-

Reagent Issues: Phenol red in culture medium can interfere with absorbance readings. Using serum-free medium during the MTT incubation step is recommended. Also, MTT solution can degrade if exposed to light; always store it protected from light.

-

Compound Interference: CeMMEC13 itself might directly reduce MTT or interfere with the absorbance reading. To check for this, set up a control plate with no cells, containing only medium and the same concentrations of CeMMEC13 used in the experiment.

Q7: I am not observing a clear dose-response curve.

A7: This could be due to several reasons:

-

Incorrect Concentration Range: The concentrations tested may be too high (causing 100% cell death across all wells) or too low (showing no cytotoxic effect). Perform a broad-range pilot experiment (e.g., 0.01 µM to 200 µM) to identify an effective range, then perform a more detailed experiment with narrower concentration intervals around the estimated IC50.[5]

-

Inappropriate Incubation Time: The duration of drug exposure may be too short. Try extending the incubation time (e.g., from 24h to 48h or 72h) to allow the cytotoxic effects to manifest.

-

Cell Resistance: The chosen cell line may be resistant to CeMMEC13's mechanism of action. Consider using a different cell line, particularly one with known PI3K pathway hyperactivation.

References

- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. Reddit - The heart of the internet [reddit.com]

CeMMEC13 solubility issues in aqueous media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CeMMEC13, focusing on its solubility in aqueous media.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of CeMMEC13 during experimental procedures.

Q1: My CeMMEC13 is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: CeMMEC13 has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS is not recommended. It is advisable to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][2] If you observe a precipitate after diluting the DMSO stock solution into your aqueous buffer, this indicates that the aqueous solubility has been exceeded.[3]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

-

Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[4]

-

Vigorous Mixing: When diluting, add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.[3]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.[4][5]

-

Co-solvents: If precipitation persists, consider using a co-solvent system. For in vivo studies, formulations may include PEG300 and Tween 80 to improve solubility.[1] For in vitro assays, the use of co-solvents should be carefully validated for compatibility with your cell line.

Q3: What is the recommended procedure for preparing a CeMMEC13 stock solution?

A3: It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[2] For example, you can dissolve CeMMEC13 in DMSO to a concentration of 62-67 mg/mL.[1][2] Sonication can aid in dissolution.[1] Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: Can I use other organic solvents to prepare my stock solution?

A4: Yes, ethanol is another option for preparing a stock solution of CeMMEC13, with a reported solubility of 6 mg/mL.[1][2] However, DMSO generally offers higher solubility for this compound.[1][2] The choice of solvent will depend on the specific requirements and constraints of your experiment, including cellular tolerance.

Q5: At what temperature should I store my CeMMEC13 solutions?

A5: Powdered CeMMEC13 should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO or other solvents should be stored at -80°C for up to one year.[1][2] When stored at -20°C, the stability of the solution is reduced to approximately one month.[2]

Q6: My prepared solution appears as a suspension. Can I still use it?

A6: If your prepared solution is a suspension, it is recommended to prepare it fresh for immediate use.[1] A suspension indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and inconsistent experimental results. For cell-based assays, it is crucial to have a clear, homogenous solution.

Data Presentation: CeMMEC13 Solubility

The following table summarizes the known solubility of CeMMEC13 in various solvents.

| Solvent | Concentration | Notes |

| DMSO | 67 mg/mL (199.2 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |

| DMSO | 62 mg/mL (184.34 mM) | Sonication is recommended to aid dissolution.[1] |

| Ethanol | 6 mg/mL (17.84 mM) | Sonication is recommended to aid dissolution.[1][2] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | This indicates that the presence of an aqueous buffer significantly reduces solubility. |

| Water | Insoluble |

Experimental Protocols

Protocol for Preparation of CeMMEC13 Stock Solution

This protocol describes the preparation of a 50 mM stock solution of CeMMEC13 in DMSO.

Materials:

-

CeMMEC13 powder (MW: 336.34 g/mol )[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of CeMMEC13 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 16.82 mg of CeMMEC13.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the CeMMEC13 powder.

-

Dissolution: Vigorously vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.[1]

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C.[2]

Protocol for Preparing CeMMEC13 Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting a DMSO stock solution of CeMMEC13 into cell culture medium.

Materials:

-

CeMMEC13 stock solution in DMSO (e.g., 50 mM)

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

-

Sterile pipette tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the CeMMEC13 stock solution in cell culture medium. For example, dilute the 50 mM stock solution 1:100 in fresh medium to obtain a 500 µM solution.

-

Final Dilution: Add the desired volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. It is crucial to add the CeMMEC13 solution to the medium while gently mixing to ensure rapid and uniform dispersion.

-

Final DMSO Concentration: Calculate the final concentration of DMSO in the working solution. Ensure it remains below the cytotoxic level for your specific cell line (typically <0.5%).[4]

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without CeMMEC13) to the cell culture medium.

-

Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation.

Visualizations

CeMMEC13 Mechanism of Action

Caption: Simplified signaling pathway illustrating the inhibitory action of CeMMEC13 on TAF1.

Experimental Workflow for CeMMEC13 Solubilization

Caption: Workflow for preparing CeMMEC13 stock and working solutions for experimental use.

Troubleshooting Logic for CeMMEC13 Precipitation

Caption: Decision tree for troubleshooting precipitation issues with CeMMEC13 in aqueous media.

References

Technical Support Center: Troubleshooting CeMMEC13 Off-Target Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with CeMMEC13. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)